

# Spectroscopic Profile of 3-Methylcyclopent-2-en-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methylcyclopent-2-en-1-ol

Cat. No.: B13894865

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This technical guide provides a detailed overview of the expected spectroscopic data for the compound **3-methylcyclopent-2-en-1-ol** (CAS No: 3718-59-0). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic features based on the analysis of its chemical structure and established principles of NMR, IR, and Mass Spectrometry for similar cyclic alcohols.

## Chemical Structure and Properties

- IUPAC Name: **3-methylcyclopent-2-en-1-ol**[\[1\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>10</sub>O[\[1\]](#)
- Molecular Weight: 98.14 g/mol [\[1\]](#)
- CAS Number: 3718-59-0[\[1\]](#)

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-methylcyclopent-2-en-1-ol**. These predictions are based on typical chemical shifts and fragmentation patterns for the functional groups present in the molecule.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.5 - 5.8	Broad Singlet	1H	=C-H
~4.5 - 4.8	Multiplet	1H	H-C-OH
~2.0 - 2.5	Multiplet	2H	-CH <sub>2</sub> -
~1.8 - 2.2	Multiplet	2H	=C-CH <sub>2</sub> -
~1.7	Singlet	3H	-CH <sub>3</sub>
Variable (Broad)	Singlet	1H	-OH

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~135 - 145	Quaternary	C=C-CH <sub>3</sub>
~125 - 135	Tertiary	C=C-H
~70 - 80	Tertiary	C-OH
~30 - 40	Secondary	-CH <sub>2</sub> -
~25 - 35	Secondary	=C-CH <sub>2</sub> -
~20 - 25	Primary	-CH <sub>3</sub>

**Table 3: Predicted IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300 - 3400	Strong, Broad	O-H Stretch (Alcohol)
~3030	Medium	=C-H Stretch (Vinylic)
~2850 - 2960	Medium to Strong	C-H Stretch (Aliphatic)
~1650	Weak to Medium	C=C Stretch (Alkene)
~1050 - 1150	Strong	C-O Stretch (Secondary Alcohol)

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization)**

m/z Ratio	Possible Fragment	Notes
98	[M] <sup>+</sup>	Molecular ion peak, may be weak.
83	[M-CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group.
80	[M-H <sub>2</sub> O] <sup>+</sup>	Dehydration, a common fragmentation for alcohols.
70	[M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>	Retro-Diels-Alder fragmentation.
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>	Further fragmentation.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for an alcohol like **3-methylcyclopent-2-en-1-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of the purified alcohol is prepared in a suitable deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube.

- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on an NMR spectrometer. For  $^{13}\text{C}$  NMR, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to aid in the assignment of carbon signals based on the number of attached protons.
- Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software to obtain the final spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum is recorded and subtracted from the sample spectrum to minimize interference from atmospheric  $\text{CO}_2$  and water vapor.

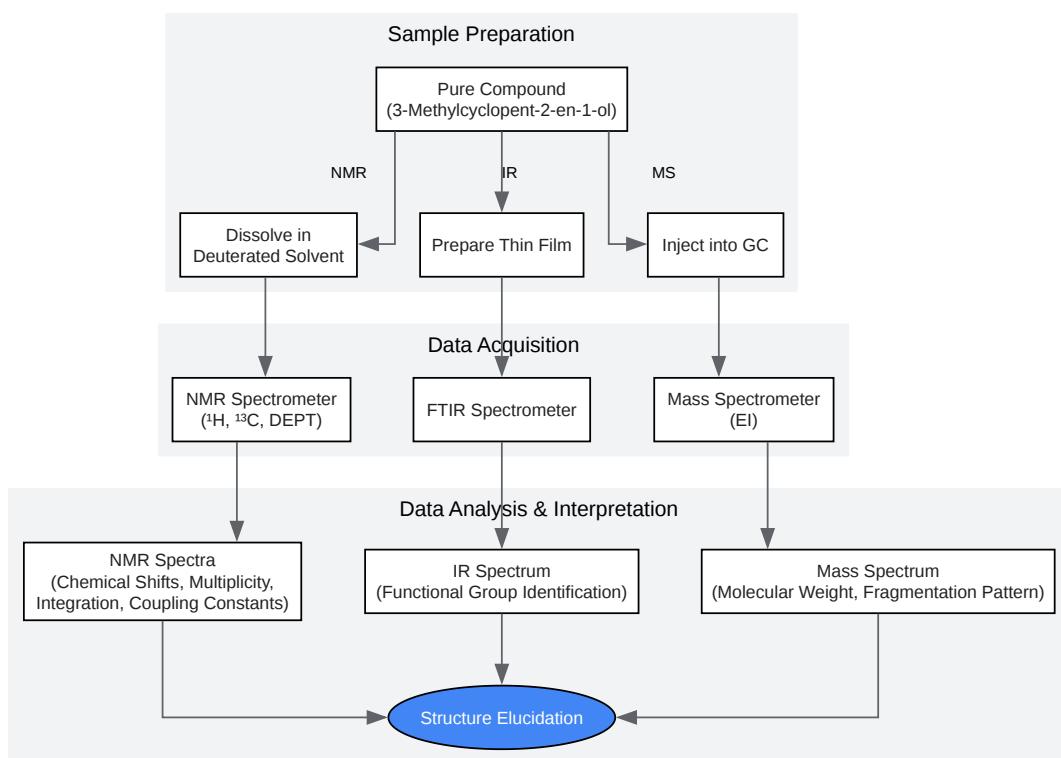
## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds, which separates the sample from any impurities.
- Ionization: Electron Ionization (EI) is a common method for generating ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $\text{m/z}$ ) by a mass analyzer.
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis

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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. 3-Methylcyclopent-2-en-1-ol | C<sub>6</sub>H<sub>10</sub>O | CID 12442470 - PubChem  
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